molecular formula C17H19N5 B12246408 1-(3-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

1-(3-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B12246408
M. Wt: 293.4 g/mol
InChI Key: ZQHJAGBCSLCXFM-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a heterocyclic compound that features a piperazine ring fused with a pyrazolo[1,5-a]pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the cyclization of pyrrole rings with acyl (bromo)acetylenes followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(3-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to its dual functionality, combining the properties of both piperazine and pyrazolo[1,5-a]pyrazine moieties. This dual functionality enhances its potential as a versatile intermediate in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

4-[4-(3-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C17H19N5/c1-14-3-2-4-15(13-14)20-9-11-21(12-10-20)17-16-5-6-19-22(16)8-7-18-17/h2-8,13H,9-12H2,1H3

InChI Key

ZQHJAGBCSLCXFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4

Origin of Product

United States

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